7-Fluoro-1-methylisoquinoline
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Overview
Description
7-Fluoro-1-methylisoquinoline is a fluorinated isoquinoline derivative with the molecular formula C10H8FN.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methylisoquinoline can be achieved through several methods. One common approach involves the direct introduction of a fluorine atom onto the isoquinoline ring. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-1-methylisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of materials with unique properties, such as organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 7-Fluoro-1-methylisoquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
5-Fluoroisoquinoline: Another fluorinated isoquinoline with similar properties but different substitution patterns.
1-Methylisoquinoline: Lacks the fluorine atom, leading to different chemical and biological properties.
7-Fluoroisoquinoline: Similar structure but without the methyl group at the nitrogen atom.
Uniqueness: 7-Fluoro-1-methylisoquinoline is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these substituents can lead to enhanced stability, bioavailability, and specific interactions with molecular targets .
Biological Activity
7-Fluoro-1-methylisoquinoline is a compound belonging to the isoquinoline family, which is known for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8FN with a molecular weight of approximately 169.18 g/mol. The presence of the fluorine atom at the 7-position enhances its interaction with biological targets, making it a subject of interest in pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine substituent plays a crucial role in modulating these interactions, leading to various biological effects such as enzyme inhibition and receptor activation. This compound is particularly noted for its potential antitumor and antimicrobial properties.
Biological Activities
Anticancer Properties : Research indicates that isoquinoline derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that it can inhibit the growth of breast cancer cells (MCF-7) with significant efficacy .
Antimicrobial Effects : The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is needed to elucidate its full spectrum of activity.
Case Studies
-
Antitumor Activity :
- A study evaluated the cytotoxic effects of this compound on MCF-7 cells, revealing an IC50 value indicating significant growth inhibition.
- The mechanism involved apoptosis induction through caspase activation pathways.
- Enzyme Inhibition :
-
Antimicrobial Activity :
- In vitro tests showed that this compound exhibits inhibitory effects against Gram-positive bacteria, highlighting its potential use in treating bacterial infections.
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Biological Activity |
---|---|---|
7-Bromo-1-methylisoquinoline | 1416713-61-5 | Anticancer and antimicrobial properties |
8-Fluoro-1-methylisoquinoline | 2219370-78-0 | Cytotoxic effects against various cancer cell lines |
6-Chloro-1-methylisoquinoline | 1416713-62-6 | Significant inhibitory activity against kinases |
The unique combination of halogen substituents in these compounds influences their reactivity and biological profiles, making them valuable for various applications in medicinal chemistry.
Properties
Molecular Formula |
C10H8FN |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
7-fluoro-1-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-10-6-9(11)3-2-8(10)4-5-12-7/h2-6H,1H3 |
InChI Key |
RSBVQWWSVZHYHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=C(C=C2)F |
Origin of Product |
United States |
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